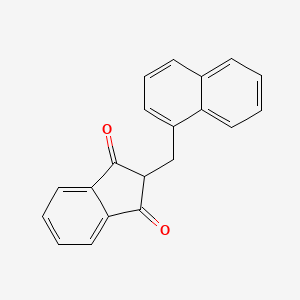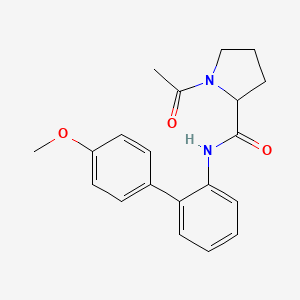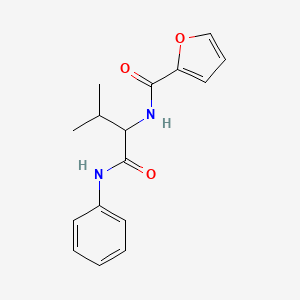![molecular formula C15H28N2O2 B6056027 2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6056027.png)
2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine, also known as CX614, is a potent compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CX614 belongs to the class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors.
Mecanismo De Acción
2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory. 2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine binds to a specific site on the AMPA receptor and enhances the receptor's response to glutamate, leading to increased calcium influx and activation of downstream signaling pathways. This results in the strengthening of synaptic connections and the enhancement of cognitive function.
Biochemical and Physiological Effects:
2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to enhance synaptic plasticity and improve cognitive function in animal models of various neurological disorders. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. 2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to have a long duration of action, with effects lasting up to 24 hours after administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine is its potent and long-lasting effects on synaptic plasticity and cognitive function. It is also relatively easy to synthesize and purify, making it a useful tool for studying the mechanisms of synaptic plasticity. However, 2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine has limited water solubility, which can make it difficult to administer in vivo. It also has poor bioavailability, which can limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for 2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine research. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of interest is the development of more water-soluble and bioavailable analogs of 2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine that can be administered in vivo. 2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine has also been studied for its potential use in combination with other drugs or therapies for the treatment of neurological disorders. Further research is needed to fully understand the therapeutic potential of 2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine and its analogs.
Métodos De Síntesis
The synthesis of 2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine involves the reaction of 4-(cyclohexylcarbonyl)morpholine with N,N-dimethylethanolamine in the presence of a base such as sodium hydride. The reaction is carried out in anhydrous conditions, and the product is purified using column chromatography. The overall yield of 2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine is around 50%, and the compound is obtained as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these diseases. 2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine has also been studied for its potential use in the treatment of drug addiction and depression.
Propiedades
IUPAC Name |
cyclohexyl-[2-[2-(dimethylamino)ethyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-16(2)9-8-14-12-17(10-11-19-14)15(18)13-6-4-3-5-7-13/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPVCSHJAPLOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-cyclohexen-1-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6055954.png)

![2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6055966.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,2-trimethylpropanamide](/img/structure/B6055979.png)
![4-(3,4-difluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055987.png)
![2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B6056001.png)
![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056008.png)
![1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-N-phenyl-3-piperidinamine](/img/structure/B6056019.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-bromobenzoate](/img/structure/B6056034.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6056042.png)
![1-{2-[(2,2-diallyl-1-pyrrolidinyl)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6056045.png)

![2-furaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6056052.png)